Methyl 4-Bromopicolinate

Purity Specification Analytical QC Reproducibility

This 4-bromo isomer offers superior regioselectivity in cross-coupling and demonstrated yield advantages vs. 5-bromo analogs (38% vs. 31% overall yield). Ideal for kinase inhibitor and CETP modulator programs. Solid state (mp 54–56°C) ensures precise weighing. ≥98% purity minimizes downstream purification.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 29681-42-3
Cat. No. B144560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Bromopicolinate
CAS29681-42-3
Synonyms4-Bromo-2-pyridinecarboxylic Acid Methyl Ester; _x000B_4-Bromo-picolinic acid Methyl Ester;  Methyl 4-Bromopyridine-2-carboxylate
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)Br
InChIInChI=1S/C7H6BrNO2/c1-11-7(10)6-4-5(8)2-3-9-6/h2-4H,1H3
InChIKeyJZFLATQBIPILFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromopicolinate (CAS 29681-42-3): Product-Specific Evidence Guide for Procurement and Scientific Selection


Methyl 4-bromopicolinate (C₇H₆BrNO₂; MW 216.03; CAS 29681-42-3), also known as methyl 4-bromopyridine-2-carboxylate, is a halogenated heterocyclic building block belonging to the picolinate ester class . Its core structure comprises a pyridine ring bearing a reactive bromine substituent at the 4-position and a methyl ester moiety at the 2-position, which jointly enable sequential or orthogonal functionalization via cross-coupling (e.g., Suzuki-Miyaura) and carboxylate transformations [1]. The compound is a solid at ambient temperature with a melting point of 54–56 °C and is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Why Methyl 4-Bromopicolinate Cannot Be Indiscriminately Replaced by Positional Isomers or Alternative Esters


Regioisomeric bromopicolinates (e.g., methyl 5-bromopicolinate, CAS 29682-15-3; methyl 6-bromopicolinate, CAS 26218-75-7) share identical molecular formulas but exhibit markedly different reactivity profiles due to the electronic and steric environment dictated by bromine substitution position . The 4-position bromine in methyl 4-bromopicolinate resides at a site that is neither ortho to the ring nitrogen (as in the 6-isomer) nor meta with reduced activation toward nucleophilic aromatic substitution (as in the 5-isomer), conferring distinct regioselectivity in cross-coupling and substitution chemistries . Furthermore, the methyl ester at the 2-position in methyl 4-bromopicolinate can be hydrolyzed to the carboxylic acid or converted to other functional handles independently of the bromine, whereas ester positional variants alter the electron density and coordination behavior of the pyridine nitrogen, affecting downstream catalytic and biological outcomes [1].

Methyl 4-Bromopicolinate: Quantitative Comparator-Based Evidence for Informed Scientific Procurement


Purity Benchmarking: 98% (GC) Methyl 4-Bromopicolinate Versus Typical 95% 5-Bromopicolinate from Bulk Suppliers

Methyl 4-bromopicolinate is commercially available with a minimum purity specification of 98% as determined by gas chromatography (GC) from multiple established suppliers . This specification exceeds the typical 95% purity commonly offered for methyl 5-bromopicolinate from bulk vendors, thereby reducing the likelihood of impurities—such as debrominated byproducts or regioisomeric contaminants—that can propagate through multi-step synthetic sequences and compromise final product yield or bioassay reproducibility .

Purity Specification Analytical QC Reproducibility

Synthetic Accessibility: Higher Overall Yield of 4-Bromo Versus 5-Bromo Benzyloxy-Picolinate Esters

In a direct comparative study evaluating synthetic routes to protected picolinate building blocks, the preparation of 3-benzyloxy-4-bromopicolinate ester was achieved in a four-step sequence with an overall yield of 38%, whereas the analogous 3-benzyloxy-5-bromopicolinate ester proceeded with a lower overall yield of 31% under comparable conditions [1]. This 7-percentage-point yield advantage at the building-block stage translates to higher material throughput and lower cost per gram of advanced intermediate when starting from the 4-bromo scaffold [2].

Synthetic Efficiency Building Block Yield Process Chemistry

Cross-Coupling Versatility: Validated Performance of 4-Bromo Picolinate Esters in Suzuki-Miyaura, Hartwig-Buchwald, and Sonogashira Reactions

3-Benzyloxy-4-bromopicolinate ester—a direct derivative of methyl 4-bromopicolinate—has been experimentally validated as a competent coupling partner in Suzuki-Miyaura, Hartwig-Buchwald, and Sonogashira reactions for the synthesis of biologically relevant targets [1]. While the 5-bromo isomer also participates in these couplings, the 4-bromo scaffold provides access to substitution patterns that are electronically and sterically distinct, enabling the construction of molecular topologies that may be inaccessible or synthetically challenging when using the 5- or 6-bromo analogs .

Cross-Coupling Suzuki-Miyaura C-C Bond Formation Late-Stage Functionalization

CETP Inhibitor Intermediates: Methyl 4-Bromopicolinate as a Preferred Scaffold in Patented Pharmaceutical Compositions

Methyl 4-bromopicolinate is specifically employed as a key intermediate in the synthesis of organic compounds claimed as inhibitors of cholesteryl ester transfer protein (CETP), a validated target for cardiovascular disease intervention, as documented in US Patent 8,759,365 B2 [1]. While other bromopicolinate regioisomers may be used in similar contexts, the 4-bromo substitution pattern is explicitly incorporated into the exemplified synthetic schemes, indicating that the regiochemistry of the bromine atom is critical for achieving the desired pharmacophore geometry and inhibitory activity .

CETP Inhibition Cardiovascular Patent Intermediate Drug Discovery

Physical Property Differentiation: Melting Point and Density of Methyl 4-Bromopicolinate Versus 6-Bromo Isomer

Methyl 4-bromopicolinate exhibits a melting point of 54–56 °C and a predicted density of 1.6 ± 0.1 g/cm³ at 20 °C . In contrast, methyl 6-bromopicolinate (CAS 26218-75-7) is reported with a melting point of 35–38 °C . The higher melting point of the 4-bromo isomer renders it a solid at typical laboratory ambient temperatures, facilitating easier weighing, handling, and storage compared to the 6-bromo isomer, which may be semi-solid or low-melting under similar conditions .

Physical Properties Handling Formulation

Storage and Stability: Defined Refrigerated Storage (2–8 °C) and Avoidance of Heat/Flames

Methyl 4-bromopicolinate is recommended for refrigerated storage at 2–8 °C to preserve integrity, with explicit warnings to avoid heat, flames, and sparks . The compound is stable under recommended conditions but may decompose upon exposure to extreme thermal or ignition sources . In contrast, some suppliers list methyl 5-bromopicolinate with less specific storage instructions (e.g., "store in a cool, dry place"), which introduces ambiguity regarding long-term stability and acceptable temperature excursions .

Storage Stability Shelf Life Safety

High-Value Application Scenarios for Methyl 4-Bromopicolinate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 4-Substituted Pyridine-Based Kinase Inhibitors and CETP Modulators

Methyl 4-bromopicolinate serves as a privileged intermediate for constructing kinase inhibitors and other bioactive molecules requiring 4-substituted pyridine scaffolds . Its validated performance in Suzuki-Miyaura, Hartwig-Buchwald, and Sonogashira couplings enables rapid diversification at the 4-position while the 2-ester handle can be independently hydrolyzed or amidated, facilitating efficient SAR exploration [1]. The compound's established role in CETP inhibitor patents provides direct synthetic precedent for cardiovascular drug discovery programs [2].

Process Chemistry and Scale-Up: Cost-Efficient Production of 3-Benzyloxy-4-Bromopicolinate Building Blocks

For process chemists tasked with multi-gram to kilogram synthesis of advanced heterocyclic intermediates, methyl 4-bromopicolinate offers a documented yield advantage over the 5-bromo isomer . The 38% overall yield for 3-benzyloxy-4-bromopicolinate ester versus 31% for the 5-bromo analog translates to lower raw material consumption and reduced waste generation per unit of final product, making the 4-bromo scaffold the economically rational choice for large-scale campaigns [1]. Additionally, the 98% (GC) purity specification minimizes purification burden and improves batch-to-batch consistency [2].

Agrochemical Research: Synthesis of Heterocyclic Cores for Crop Protection Agents

Methyl 4-bromopicolinate is employed as a versatile building block in the synthesis of agrochemical compounds, particularly those requiring functionalized pyridine cores . The bromine at the 4-position can be elaborated via cross-coupling to introduce aryl or heteroaryl groups, while the ester moiety enables further derivatization to carboxylic acids, amides, or alcohols [1]. The solid physical state (mp 54–56 °C) facilitates precise weighing and handling in parallel synthesis or automated library production settings common in agrochemical discovery [2].

Analytical and Quality Control: Use as a High-Purity Reference Standard

With commercially available purity of 98% (GC) and well-defined physical properties (mp 54–56 °C; density 1.6 ± 0.1 g/cm³), methyl 4-bromopicolinate is suitable for use as an analytical reference standard in HPLC, GC, and NMR method development and validation . The compound's solid state and refrigerated storage stability (2–8 °C) support long-term use as a calibration or system suitability standard in quality control laboratories supporting pharmaceutical and fine chemical manufacturing [1].

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